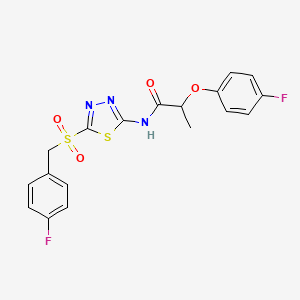![molecular formula C24H22N4O4S3 B15110794 Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate](/img/structure/B15110794.png)
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its intricate structure, which includes a thiazole ring, a phenyl group, and a tetrahydrocyclopenta ring system
Métodos De Preparación
The synthesis of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the tetrahydrocyclopenta ring system. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .
Análisis De Reacciones Químicas
Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
This compound has shown potential in several scientific research applications. In medicinal chemistry, it is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In materials science, it is explored for its use in the development of novel polymers and nanomaterials. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in biological systems .
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring is known to interact with enzyme active sites, inhibiting their activity and leading to various biological effects. The phenyl group and tetrahydrocyclopenta ring system contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signaling pathways .
Comparación Con Compuestos Similares
When compared to similar compounds, Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate stands out due to its unique structure and diverse applications. Similar compounds include other thiazole derivatives and pyrimidine-based compounds, which may share some biological activities but differ in their specific molecular interactions and applications. For instance, triazole-pyrimidine hybrids have shown neuroprotective and anti-inflammatory properties, while indole derivatives are known for their antiviral and anticancer activities .
Propiedades
Fórmula molecular |
C24H22N4O4S3 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N4O4S3/c1-3-32-22(31)19-13(2)25-23(35-19)26-17(29)12-33-24-27-20-18(15-10-7-11-16(15)34-20)21(30)28(24)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,25,26,29) |
Clave InChI |
ZFGGLEZMZHVSRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


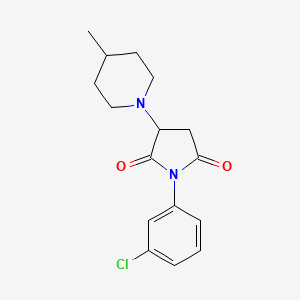
![Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15110721.png)
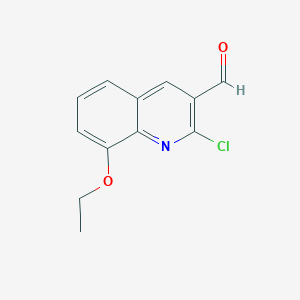
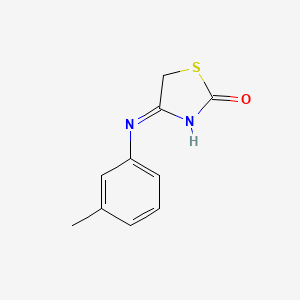
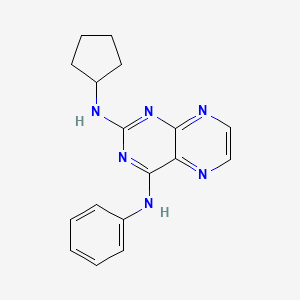
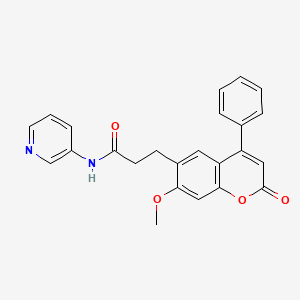
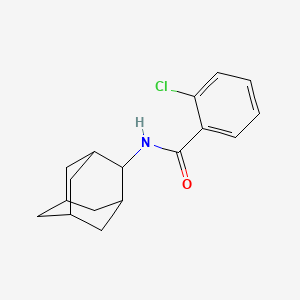
![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B15110756.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110758.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110764.png)
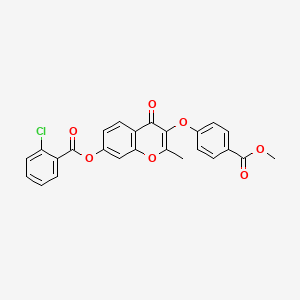
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15110778.png)
![4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B15110780.png)
